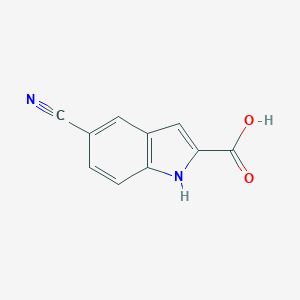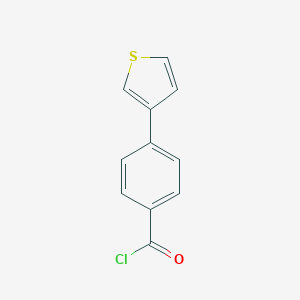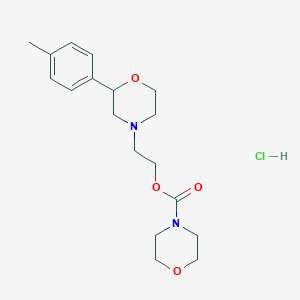![molecular formula C10H7F3N2OS B068731 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde CAS No. 175202-93-4](/img/structure/B68731.png)
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related thiophene and pyrazole derivatives involves green, one-pot, and catalyst-free methods utilizing readily available starting materials in water as the solvent. Such methodologies have been effective for producing novel compounds with potential anticancer activity, highlighting the efficiency and environmental friendliness of the synthesis process (Ali et al., 2021). Additionally, various catalytic approaches have been employed to synthesize thiophene-based pyrazole amides, demonstrating the versatility and adaptability of synthesis methods for these compounds (Kanwal et al., 2022).
Molecular Structure Analysis
Molecular structure and characterization of thiophene and pyrazole derivatives have been extensively studied through X-ray crystallography, providing insights into their conformation and stability. These studies reveal the importance of intermolecular hydrogen bonding in stabilizing the molecular structure, as well as the twisted conformation between the thiophene and pyrazole rings, which may influence their reactivity and biological activity (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of thiophene and pyrazole derivatives has been explored through various reactions, including condensation and cyclization, to produce novel compounds with potential biological activities. These studies underscore the rich chemistry of these compounds and their potential as scaffolds for the development of new therapeutic agents (Gomha et al., 2016).
Physical Properties Analysis
The physical properties of thiophene and pyrazole derivatives, including their thermal stability and crystal structure, have been thoroughly investigated. These properties are crucial for understanding the material's behavior under different conditions and for tailoring their applications in various fields (Prabhuswamy et al., 2016).
Chemical Properties Analysis
Studies on the chemical properties of thiophene and pyrazole derivatives, including their spectroscopic analysis and reactivity descriptors, provide a comprehensive understanding of their electronic structure and potential reactivity. This information is vital for designing compounds with desired properties and activities (Govindasamy & Gunasekaran, 2015).
Scientific Research Applications
Green Synthesis of Anticancer Agents
A novel approach for the green synthesis of a series of compounds involving thiophene and pyrazole moieties has been demonstrated, highlighting the potential anticancer activity of these compounds. This method utilized water as a solvent, emphasizing an environmentally friendly process. Notably, compounds synthesized through this method showed excellent in vitro anticancer activity against several cancer cell lines, including breast, liver, and colon cancer cells, with IC50 values ranging from 1.7 to 9.9 μg/mL, indicating their potential as anticancer agents (Ali et al., 2021).
Synthesis and Characterization of Antimicrobial Agents
The synthesis of a new series of compounds containing the 1,2,3-triazolyl pyrazole derivatives has been explored, with these compounds undergoing Vilsmeier–Haack formylation. The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as antimicrobial agents (Bhat et al., 2016).
Development of Anti-Tumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This study synthesized a series of compounds and evaluated their efficacy, revealing that certain derivatives exhibited significant anti-tumor activity, highlighting their potential as anti-tumor agents (Gomha et al., 2016).
Antimicrobial Activity of Schiff Bases
A study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and derivatives of 1,3-disubstituted pyrazole-4-carboxaldehydes has been conducted. These compounds were screened for their in vitro antimicrobial activity, revealing that several derivatives showed excellent activity, indicating their potential in antimicrobial applications (Puthran et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c1-15-9(10(11,12)13)4-7(14-15)8-3-2-6(5-16)17-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYPRXQRPMRTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379646 | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carbaldehyde | |
CAS RN |
175202-93-4 | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175202-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







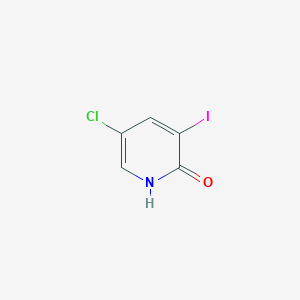
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
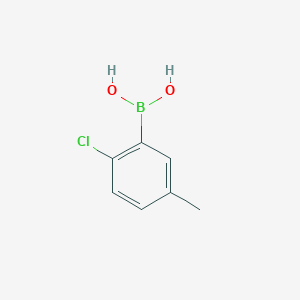
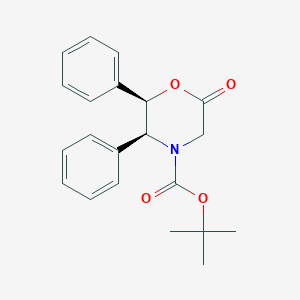
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
